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Compound of Interest

Compound Name: 4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical
properties of 4-Fluoro-6-methoxy-1H-indazole (CAS No: 887569-13-3). The document details
available quantitative data, outlines standard experimental protocols for property determination,
and presents a visual representation of relevant experimental workflows and the biological
context of indazole derivatives.

Core Physicochemical Properties

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds
of significant interest in medicinal chemistry. Its properties are influenced by the fluorine atom
at position 4 and the methoxy group at position 6 of the indazole core. While extensive
experimental data for this specific molecule is not widely published, the following table
summarizes its core properties based on available information from chemical suppliers and
predictive models. For context, experimental data for the related parent compounds, 4-Fluoro-
1H-indazole and 6-Methoxy-1H-indazole, are also included where available.
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Property

Value for 4-Fluoro-6-
methoxy-1H-indazole

Notes | Comparative Data

Molecular Formula

CsH7FN20

Molecular Weight 166.15 g/mol [1] -
4-Fluoro-1H-indazole: 130.0 to
Melting Point Data not available 134.0 °C[2]. 6-Methoxy-1H-
indazole: 97-99 °CJ[3].
4-Fluoro-1H-indazole: 274.892
N ) ) °C at 760 mmHg[2]. 6-
Boiling Point 334.0 £ 37.0 °C (Predicted)[4]

Methoxy-1H-indazole: 312.497
°C at 760 mmHg][3].

Aqueous Solubility

Data not available

4-Fluoro-1H-indazole: Slightly
soluble in DMSO and
Methanol[2]. Quinazolinone
Derivatives (for comparison):
Insoluble in water, slightly
soluble in methanol, soluble in
DMSO, DMF, acetonel[5].

pKa

Data not available (Predicted)

4-Fluoro-1H-indazole: 13.21 +
0.40 (Predicted)[2]. 6-Methoxy-
1H-indazole: 14.29 + 0.40
(Predicted)[3].

LogP (Octanol-Water)

Data not available (Predicted)

4-Fluoro-1H-indazole: 1.702
(Predicted)[2].

CAS Number

887569-13-3[1][6]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical

properties of small organic molecules like 4-Fluoro-6-methoxy-1H-indazole.

The melting point is a crucial indicator of a solid compound's purity.
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o Sample Preparation: A small amount of the dry, powdered compound is loaded into a
capillary tube, which is sealed at one end, to a height of 2-3 mm.[7] The sample must be
well-packed by tapping the tube to avoid air pockets.[7]

o Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g.,
Mel-Temp or Fisher-Johns).[8]

e Measurement:
o Arapid initial heating is performed to determine an approximate melting range.

o Asecond, fresh sample is then heated slowly, with the temperature increasing at a rate of
no more than 1-2°C per minute as it approaches the approximate melting point.[7]

o The temperature at which the first drop of liquid appears is recorded as the start of the
melting range.

o The temperature at which the entire sample becomes a clear liquid is recorded as the end
of the melting range. A narrow range (1-2°C) typically indicates high purity.[8]

The shake-flask method is considered the "gold standard" for determining thermodynamic
solubility.[9]

e Preparation: An excess amount of the solid compound is added to a flask or vial containing a
known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).[10]
[11] This ensures a saturated solution is formed with solid material remaining present.[12]

» Equilibration: The sealed flask is agitated in a temperature-controlled shaker or water bath
(e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to
reach equilibrium.[12][13]

o Phase Separation: After equilibration, the undissolved solid is separated from the saturated
solution. This is achieved by centrifugation at the test temperature or by filtration through a
low-binding filter (e.g., a Millipore solubility filter plate).[9][12]

o Quantification: The concentration of the compound in the clear, saturated aqueous phase is
determined using a suitable analytical method, such as High-Performance Liquid
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Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
(LC-MS).[9][10] A calibration curve is used for accurate quantification.[13]

Potentiometric titration is a high-precision technique for measuring the acid dissociation
constant (pKa) of a compound.[14][15]

o Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent
(often water or a co-solvent mixture like water/methanol for poorly soluble compounds) to a
known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant
using an inert salt like 0.15 M KCI.[14][16]

« Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer. A
calibrated combined pH electrode is immersed in the solution.[17] The solution is purged with
nitrogen to remove dissolved COz2, which can interfere with pH measurements.[14][16]

« Titration Process: The solution is titrated with a standardized solution of strong acid (e.g., 0.1
M HCI) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14][16] The
pH of the solution is recorded after each addition, allowing the system to equilibrate.

» Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined
from the inflection point of the resulting sigmoid curve.[18] Specifically, for a weak acid, the
pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17]
The experiment is typically performed in triplicate for accuracy.[14]

The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at
a specific pH) is a key measure of a compound's lipophilicity.[19]

e Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (commonly
phosphate buffer at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24
hours to pre-saturate each phase with the other.[20][21] The two phases are then allowed to
separate completely.

 Partitioning: A small, known amount of the test compound is dissolved in one of the phases
(or added from a concentrated DMSO stock).[21][22] The pre-saturated n-octanol and
agueous buffer are added to the vial in a defined volume ratio.
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o Equilibration: The vial is sealed and agitated (e.g., shaken or sonicated) for a set period
(e.g., 30 minutes to several hours) to allow the compound to partition between the two
phases until equilibrium is reached.[21] The vial is then left to stand, or centrifuged, to ensure
complete separation of the two immiscible layers.[21]

o Quantification: Aliquots are carefully removed from both the n-octanol and the aqueous
layers.[21] The concentration of the compound in each phase is determined by a suitable
analytical method (e.g., HPLC-UV, LC-MS).

o Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's
concentration in the n-octanol phase to its concentration in the aqueous phase.[19]

Visualization of Methodologies and Biological
Context

The following diagrams illustrate the general experimental workflow for determining
physicochemical properties and the established biological role of indazole derivatives as kinase
inhibitors.
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Fig. 1. General workflow for determining key physicochemical properties.

Indazole derivatives are widely recognized as privileged scaffolds in drug discovery, particularly
for the development of protein kinase inhibitors.[23][24] These agents typically function by
competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme, thereby

preventing the phosphorylation of substrate proteins and disrupting downstream signaling

pathways implicated in diseases like cancer.[23][25]

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b1343679?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01147b
https://pubmed.ncbi.nlm.nih.gov/29745343/
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01147b
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Kinase Signaling

Indazole Derivative

AU (e.g., 4-Fluoro-6-methoxy-1H-indazole)

Inhibits
(Competitive Binding)

Kinase
(ATP Binding Pocket)

Substrate Protein

1
1
: Phosphorylates

Phosphorylated Substrate

Downstream
Cellular Response

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1343679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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